synthesis and characterization of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
synthesis and characterization of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
[1][2]
Executive Summary & Chemical Context
Target Molecule: 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine
CAS Registry Number: 410544-52-4 (and related salts)
Molecular Formula:
This guide details the synthesis and characterization of 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine , a privileged 1,2-diamine scaffold.[2] This structural motif—characterized by a vicinal arrangement of a primary amine and a tertiary morpholine attached to a pyridine ring—is a critical pharmacophore in medicinal chemistry.[2] It appears frequently in the development of PI3K/mTOR kinase inhibitors , substance P antagonists , and ligands for GPCR modulation .
The synthetic challenge lies in establishing the gem-disubstituted stereocenter at the
Structural Analysis & Retrosynthesis
The target molecule features an ethylamine backbone (
Retrosynthetic Logic:
-
Target Disconnection: The C1-N bond (primary amine) is derived from a nitro group precursor.[2]
-
Intermediate Identification: The resulting precursor is a
-nitroamine: 1-(3-pyridyl)-1-morpholino-2-nitroethane.[2] -
C-N Bond Formation: The morpholine group is introduced via a conjugate addition (aza-Michael) to an electron-deficient alkene.[2]
-
Scaffold Origin: The electron-deficient alkene is 3-(2-nitrovinyl)pyridine, accessible via a Henry reaction from commercially available 3-pyridinecarboxaldehyde.[2]
Figure 1: Retrosynthetic disconnection strategy highlighting the linear assembly of the 1,2-diamine framework.
Detailed Experimental Protocols
Phase 1: Synthesis of 3-(2-Nitrovinyl)pyridine (The Henry Reaction)
This step creates the electrophilic backbone.[2] The reaction requires careful water management to drive the equilibrium toward the nitrostyrene derivative.
-
Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).[2]
-
Solvent: Glacial Acetic Acid or Methanol.[2]
Protocol:
-
Charge a round-bottom flask with 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) and nitromethane (30.5 g, 500 mmol).
-
Add ammonium acetate (3.08 g, 40 mmol) as the catalyst.
-
Reflux the mixture at 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane); the aldehyde spot (
) should disappear, replaced by a lower yellow spot. -
Workup: Cool to room temperature. The product often precipitates as yellow needles.[2] If not, concentrate the solvent under reduced pressure.[3]
-
Purification: Recrystallize from ethanol or isopropanol.
-
Yield Expectation: 75–85% (Yellow crystalline solid).
Phase 2: Aza-Michael Addition of Morpholine
This is the critical stereogenic step.[2] The morpholine acts as a nucleophile attacking the
-
Reagents: 3-(2-Nitrovinyl)pyridine (1.0 eq), Morpholine (1.2 eq).[2]
-
Solvent: Ethanol (Absolute) or DCM.[2]
Protocol:
-
Dissolve 3-(2-nitrovinyl)pyridine (7.5 g, 50 mmol) in absolute ethanol (100 mL) at room temperature.
-
Add morpholine (5.2 mL, 60 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Stir at room temperature for 3 hours. The yellow color of the starting material will fade as the conjugation is broken.
-
Validation: Check LC-MS for the mass peak [M+H]+ = 238.1.[2]
-
Workup: Evaporate the solvent in vacuo. The residue is typically a viscous oil or low-melting solid.[2]
-
Purification: Flash chromatography is usually not required if the previous step was clean.[2] If necessary, use a short silica plug (DCM/MeOH 95:5).
Phase 3: Reduction to the Target Amine
The nitro group is reduced to the primary amine. Raney Nickel is preferred over Pd/C to prevent potential hydrogenolysis of the benzylic C-N bond (morpholine cleavage).
-
Reagents: Nitro-morpholine adduct (from Phase 2), Raney Nickel (slurry), Hydrazine Hydrate (excess) OR Hydrogen gas (50 psi).[2]
Protocol (Catalytic Hydrogenation):
-
Dissolve the crude nitro-adduct (5.0 g) in ethanol (100 mL).
-
Add Raney Nickel (approx. 1.0 g of active slurry) under an argon blanket. Caution: Raney Ni is pyrophoric.
-
Pressurize the vessel with Hydrogen gas (40–50 psi) in a Parr shaker or autoclave.
-
Shake at room temperature for 12–18 hours.
-
Filtration: Filter the catalyst through a Celite pad. Do not let the catalyst dry out.
-
Isolation: Concentrate the filtrate to obtain the crude diamine oil.
-
Salt Formation (Optional but Recommended): Dissolve the oil in diethyl ether and add 2.0 eq of HCl in dioxane to precipitate the dihydrochloride salt . This significantly improves stability and ease of handling.[2]
Characterization Matrix
The following data characterizes the free base. Shifts may vary slightly depending on concentration and solvent.[2]
| Technique | Parameter | Expected Signal / Value | Interpretation |
| HPLC-MS | [M+H]+ | 208.15 | Consistent with |
| 1H NMR | 2H, multiplet | Pyridine protons (C2-H, C6-H).[2] | |
| (CDCl3) | 1H, dt | Pyridine proton (C4-H).[2] | |
| 1H, dd | Pyridine proton (C5-H).[2] | ||
| 4H, t | Morpholine ether protons ( | ||
| 1H, dd | Benzylic methine ( | ||
| 2H, m | Methylene adjacent to amine ( | ||
| 4H, m | Morpholine amine protons ( | ||
| 13C NMR | Signal | Morpholine | |
| Signal | Benzylic | ||
| Signal | Ethylamine |
Critical Process Parameters & Troubleshooting
Reaction Logic Flow
The following diagram illustrates the decision-making process during the synthesis to ensure purity.
Figure 2: Logical workflow for the synthesis and purification of the target diamine.
Troubleshooting Guide
-
Low Yield in Henry Reaction: Ensure the nitromethane is dry.[2] If the reaction stalls, add a fresh aliquot of ammonium acetate.
-
Polymerization in Step 2: The nitroalkene is electrophilic and can polymerize.[2] Ensure the morpholine is added slowly and the temperature is kept below 40°C.
-
Incomplete Reduction: If the nitro group persists (yellow color remains), increase H2 pressure or refresh the Raney Ni catalyst. Poisoning of the catalyst by residual sulfur or amines is possible.
Safety & Handling
-
3-Pyridinecarboxaldehyde: Irritant, store under inert gas to prevent oxidation to nicotinic acid.[2]
-
Nitromethane: Shock-sensitive explosive potential when dry or under high heat.[2] Do not distill to dryness.[2]
-
Morpholine: Corrosive, flash point 38°C. Causes severe skin burns.
-
Raney Nickel: Pyrophoric when dry.[2] Always handle as a water/ethanol slurry.[2]
References
-
PubChem. (2025).[2] Compound Summary: 2-Morpholin-4-yl-2-pyridin-3-ylethanamine (CID 4988991).[1][2] National Library of Medicine.[2] [Link][2]
-
Jubilant Biosys. (2012).[2] Patent WO2012056479: Pyridine derivatives as PI3K inhibitors.[2] (Demonstrates the utility of the morpholine-pyridine scaffold). [2]
-
Ballini, R., et al. (2005). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Current Organic Chemistry. (Review of Henry reaction and Michael additions to nitroalkenes). [Link]
-
Chem-Impex. (2024).[2] Catalog Entry: 2-Morpholin-4-yl-2-(3-pyridyl)ethylamine. [Link][1][2]
Sources
- 1. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine | C11H17N3O | CID 4988991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
